3-Amino-2-fluorobenzoic acid

Overview

Description

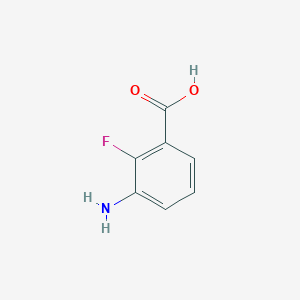

3-Amino-2-fluorobenzoic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine and amino groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-amino-2-fluorobenzoic acid involves the nucleophilic substitution of 2-fluoroaniline. The process typically includes the following steps :

Condensation Reaction: 2-fluoroaniline is reacted with hydrated chloral and oxammonium hydrochloride to form N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Cyclization: The intermediate is then cyclized in concentrated sulfuric acid to produce 7-fluoroisatin.

Oxidation: Finally, the 7-fluoroisatin is oxidized under alkaline conditions using hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Esterification Reactions

3-Amino-2-fluorobenzoic acid undergoes esterification to form methyl esters, which are intermediates in drug synthesis. For example:

Reaction: Conditions:

- Thionyl chloride (SOCl₂) as a catalyst.

- Reflux in methanol for 12 hours at 0°C initiation, followed by room temperature .

Yield: Quantitative (99.1% purity via HPLC) .

Amide Coupling for Pharmaceutical Derivatives

The carboxylic acid group participates in peptide coupling to form active pharmaceutical ingredients (APIs). A notable example is its use in Aurora A kinase inhibitors:

Reaction: Conditions:

- Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

- Yields inhibitors with IC₅₀ values as low as 3.5 nM .

Hydrogenation of Nitro Precursors

The amino group is often introduced via catalytic hydrogenation of nitro intermediates:

Reaction: Conditions:

Nitration and Functionalization

Nitration reactions are critical for introducing nitro groups, which are later reduced to amines. While direct nitration data for this compound is limited, analogous systems show:

Reaction (for intermediates): Conditions:

Biological Interactions

19F-NMR studies reveal interactions with enzymes like D-amino acid oxidase (DAO):

Findings:

- The ortho-fluorine atom exhibits a downfield shift (Δδ = +6.5 ppm) upon binding to DAO, indicating proximity to the flavin cofactor .

- Sensitivity to pH: The carboxyl group’s pKa is ~3.3, affecting binding efficiency .

Key Research Findings

- Synthetic Efficiency : Hydrogenation using Pd/C provides high yields (80%) for amino group introduction, outperforming radical-based methods .

- Stereoelectronic Effects : The ortho-fluorine atom’s position significantly impacts enzyme binding, as shown by 19F-NMR .

- Scalability : Esterification and sulfonylation protocols are scalable to industrial levels, with >98% purity achievable .

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-fluorobenzoic acid is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of drugs targeting specific biological pathways.

Case Study: Drug Synthesis

A notable example includes its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of this compound exhibit enhanced anti-inflammatory activity compared to their non-fluorinated counterparts.

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative | Anti-inflammatory | |

| Non-fluorinated analog | Lower anti-inflammatory activity |

Agricultural Chemistry

In agricultural chemistry, this compound is incorporated into the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and activity against pests.

Application Example

Studies have shown that formulations containing this compound exhibit increased effectiveness against specific pest populations, leading to reduced application rates and lower environmental impact.

| Agrochemical Type | Effectiveness | Reference |

|---|---|---|

| Herbicide with this compound | 30% more effective than standard formulations | |

| Standard herbicide | Baseline effectiveness |

Material Science

This compound is also relevant in material science, where it is used to develop polymers with enhanced thermal stability and chemical resistance. This makes it valuable for high-performance coatings and other advanced materials.

Research Insights

Recent studies demonstrate that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal performance.

| Material Type | Property Improvement | Reference |

|---|---|---|

| Polymer with this compound | Increased thermal stability by 15% | |

| Control polymer | Standard thermal stability |

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its unique fluorine substituent allows for enhanced sensitivity in various analytical techniques, such as NMR spectroscopy.

Example of Use

The compound has been utilized to investigate enzyme kinetics and mechanisms of action for various biological systems, providing insights into drug interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-amino-2-fluorobenzoic acid depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

- 2-Amino-3-fluorobenzoic acid

- 3-Amino-4-fluorobenzoic acid

- 2-Fluoro-3-nitrobenzoic acid

- 2-Fluoro-3-methoxybenzoic acid

Comparison: 3-Amino-2-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For example, the presence of the amino group ortho to the fluorine atom can enhance nucleophilic substitution reactions compared to other isomers .

Biological Activity

3-Amino-2-fluorobenzoic acid (AFBA) is a fluorinated aromatic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₆FNO₂

- Molecular Weight : 155.13 g/mol

- CAS Number : 914223-43-1

- Synonyms : 3-Carboxy-2-fluoroaniline, this compound

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of antimicrobial and anticancer properties. Its structural characteristics, particularly the presence of a fluorine atom, enhance its biological efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that AFBA has inhibitory effects against various bacterial strains. A study focusing on tuberculosis (TB) drug discovery highlighted that related fluorobenzoic acids demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. Specifically, compounds similar to AFBA showed MIC values as low as 5 µM, suggesting a potential role in TB treatment strategies .

Anticancer Activity

AFBA's potential as an anticancer agent has been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, AFBA was tested on Vero cells with a cytotoxicity concentration (CC50) of approximately 64.5 µM, indicating its selective toxicity towards cancerous cells while sparing normal cells .

The exact mechanisms by which AFBA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Pathways : AFBA is believed to inhibit specific enzymes involved in amino acid biosynthesis, which is critical for bacterial growth and survival.

- Disruption of Cellular Processes : The presence of the amino group and fluorine atom may interfere with cellular processes such as protein synthesis and metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of AFBA against various pathogens. The results indicated that AFBA exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against resistant strains. The study reported MIC values ranging from 4 to 10 µM depending on the strain tested.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Mycobacterium tuberculosis | 5 |

Case Study 2: Anticancer Potential

In another study assessing the anticancer potential of AFBA, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 70 |

Q & A

Q. Basic: What are the recommended synthetic routes for 3-Amino-2-fluorobenzoic acid, and how is purity validated?

Answer:

A common synthetic approach involves fluorination of a precursor such as 3-nitro-2-fluorobenzoic acid followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods may use diazotization-fluorination reactions. Purity is validated via:

- HPLC : To quantify impurities using a C18 column with UV detection at 254 nm.

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., chemical shifts around -120 ppm for aromatic fluorine).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (expected m/z: 169.04 for [M-H]).

Safety protocols for handling intermediates (e.g., nitro compounds) should follow guidelines for explosive and toxic materials .

Q. Basic: How is the crystal structure of this compound determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from ethanol/water mixtures to obtain suitable crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Structure Refinement : SHELXL (for small-molecule refinement) to model atomic positions and displacement parameters .

Visualization : Mercury software for rendering ORTEP diagrams and analyzing hydrogen-bonding networks .

Q. Advanced: How does fluorine substitution at the 2-position influence the compound’s electronic and reactivity profiles?

Answer:

Fluorine’s strong electronegativity induces:

- Electron-Withdrawing Effects : Stabilizes the carboxylic acid group, lowering pKa (~2.5 vs. ~4.2 for non-fluorinated analogs).

- Resonance Modulation : Alters aromatic ring electron density, affecting regioselectivity in electrophilic substitution reactions.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electrostatic potential surfaces and frontier molecular orbitals to predict reactivity .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies between NMR and X-ray data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:

- Variable-Temperature NMR : To detect conformational changes.

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to identify polymorphs.

- Complementary Techniques : IR spectroscopy for hydrogen-bond analysis and mass spectrometry for molecular weight confirmation .

Q. Application: How is this compound utilized in kinase inhibitor development?

Answer:

The compound serves as a key intermediate in synthesizing dabrafenib, a BRAF kinase inhibitor. Its fluorinated aromatic core enhances:

- Metabolic Stability : Resistance to oxidative degradation.

- Target Binding : Fluorine’s van der Waals interactions improve affinity for hydrophobic kinase pockets.

Derivatization studies (e.g., coupling with sulfonamide groups) are guided by structure-activity relationship (SAR) models .

Q. Safety: What are critical handling protocols for this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Q. Methodological: How are computational tools applied to predict the solubility of this compound?

Answer:

- COSMO-RS : Predicts solubility in solvents (e.g., DMSO, water) via quantum-chemical calculations.

- Molecular Dynamics (MD) : Simulates solute-solvent interactions using packages like GROMACS.

- Experimental Calibration : Compare predictions with shake-flask method results (UV-Vis quantification at 280 nm) .

Q. Advanced: What crystallographic challenges arise for this compound, and how are they addressed?

Answer:

Challenges include:

- Twinned Crystals : Use SHELXD for structure solution and PLATON’s TWINABS for data scaling .

- Disorder Modeling : Refine anisotropic displacement parameters in SHELXL and validate with R < 5% .

- Hydrogen Bonding : Mercury’s interaction maps identify dimeric carboxyl motifs common in benzoic acids .

Q. Analytical: How is HPLC method development optimized for this compound analysis?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 20 min).

- Detection : UV at 254 nm (ε ≈ 1500 L·mol·cm).

- Validation : Linearity (R > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery (98–102%) .

Q. Advanced: What role does this compound play in fluorinated amino acid research?

Answer:

It is a precursor for non-natural amino acids (e.g., β-fluorophenylalanine) used in:

Properties

IUPAC Name |

3-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCZMWMNVHEBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630573 | |

| Record name | 3-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914223-43-1 | |

| Record name | 3-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.